molecular formula C23H17BrN2O5 B11544712 3-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate

3-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate

Cat. No.: B11544712
M. Wt: 481.3 g/mol
InChI Key: MEMWLGCGOVPYMS-DHRITJCHSA-N
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Description

3-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is a complex organic compound that features a benzodioxin ring, a formamido group, and a bromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE typically involves multiple steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.

    Introduction of the Formamido Group: The formamido group can be introduced via formylation reactions using formic acid derivatives.

    Coupling with 2-Bromobenzoic Acid: The final step involves coupling the intermediate with 2-bromobenzoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the formamido group, converting it to an amine.

    Substitution: The bromine atom in the 2-bromobenzoate moiety can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

3-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring and formamido group are likely involved in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxin derivatives: These compounds share the benzodioxin ring structure.

    Formamido derivatives: Compounds with formamido groups that exhibit similar reactivity.

    2-Bromobenzoate derivatives: Compounds with the 2-bromobenzoate moiety.

Uniqueness

3-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is unique due to the combination of these functional groups in a single molecule, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C23H17BrN2O5

Molecular Weight

481.3 g/mol

IUPAC Name

[3-[(E)-(2,3-dihydro-1,4-benzodioxine-3-carbonylhydrazinylidene)methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C23H17BrN2O5/c24-18-9-2-1-8-17(18)23(28)30-16-7-5-6-15(12-16)13-25-26-22(27)21-14-29-19-10-3-4-11-20(19)31-21/h1-13,21H,14H2,(H,26,27)/b25-13+

InChI Key

MEMWLGCGOVPYMS-DHRITJCHSA-N

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC=CC=C4Br

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=CC=CC=C4Br

Origin of Product

United States

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